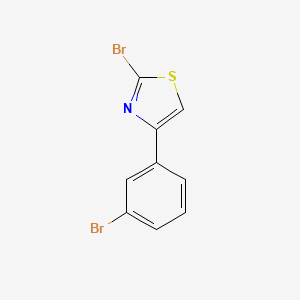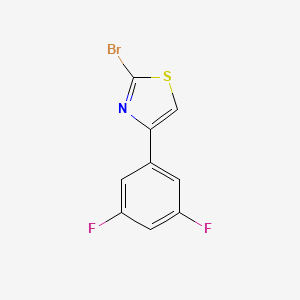![molecular formula C10H12BrN B3294074 [1-(2-Bromophenyl)cyclopropyl]methanamine CAS No. 886365-59-9](/img/structure/B3294074.png)
[1-(2-Bromophenyl)cyclopropyl]methanamine
Vue d'ensemble
Description
“[1-(2-Bromophenyl)cyclopropyl]methanamine” is a research chemical with the CAS number 886365-59-9 . It has a molecular weight of 226.11 and a molecular formula of C10H12BrN . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a methanamine group, which is further connected to a 2-bromophenyl group . The InChI key for this compound is NHHOPIJRDVTHTL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has a topological polar surface area of 26, a covalently-bonded unit count of 1, and a complexity of 165 . It also has a rotatable bond count of 2, and a hydrogen bond donor and acceptor count of 1 each .Applications De Recherche Scientifique
Metabolism and Bioavailability
- The in vivo metabolism of phenethylamine derivatives, closely related to [1-(2-Bromophenyl)cyclopropyl]methanamine, has been studied, revealing complex metabolic pathways involving deamination, reduction, oxidation, and acetylation. These pathways may provide insights into the metabolism of related compounds (Kanamori et al., 2002).
- The disposition of similar brominated phenethylamines in animal models has been examined, providing valuable information on drug retention, brain penetration, and the distribution of metabolites, which is crucial for understanding the kinetics and potential psychotropic or toxic effects (Rohanová et al., 2008).
Neuroprotective and Neurotoxicity Studies
- Research on mGlu5 metabotropic glutamate receptors has shown that their blockade can protect against neurotoxicity induced by methamphetamine, a compound structurally related to this compound. These findings may guide the development of neuroprotective agents (Battaglia et al., 2002).
- Studies on vesicular monoamine transporter 2 (VMAT2) heterozygous knockout mice have demonstrated that impaired vesicular function intensifies neurotoxicity induced by phenylethylamines, underscoring the role of intraneuronal DA redistribution in mediating these effects (Fumagalli et al., 1999).
Miscellaneous Biological Activities
- The synthesis of piperazine and ethanolamine derivatives of antihistamines, including structures resembling this compound, has shown diverse acute and chronic anti-inflammatory effects, providing a foundation for the development of anti-inflammatory drugs (Ahmadi et al., 2012).
- Investigations into dopaminergic inhibition of gonadotropic release in hibernating frogs have revealed the role of dopaminergic antagonists and agonists, suggesting potential applications in understanding and modulating reproductive status in animal models (Sotowska-Brochocka et al., 1994).
- The effects of novel 6-substituted acyclouridine derivatives on HIV-1 replication have been examined, indicating the potential of structurally related compounds in antiviral therapy (Baba et al., 1990).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(2-bromophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHOPIJRDVTHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



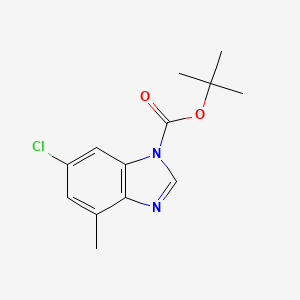

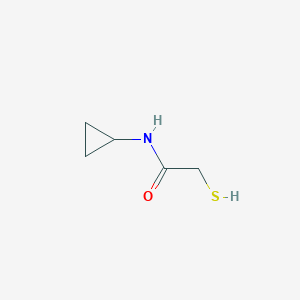
![2,5-dimethoxy-4-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294026.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B3294036.png)
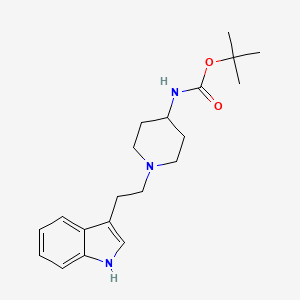
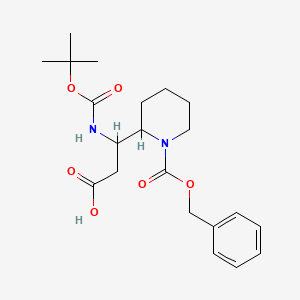
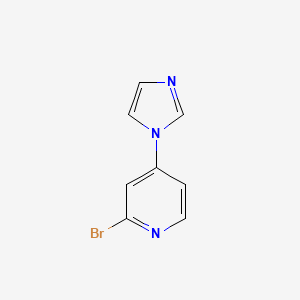
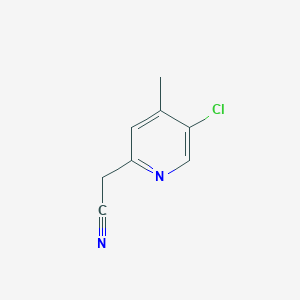
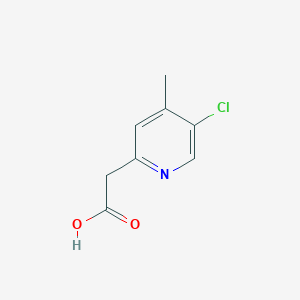
![3-n-Boc-amino-1-[2-amino-1-(4-fluoro-phenyl)-ethyl]-pyrrolidine](/img/structure/B3294072.png)

